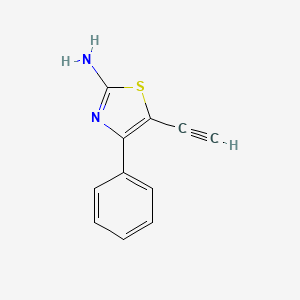
5-Ethynyl-4-phenyl-thiazol-2-ylamine
Cat. No. B8337291
M. Wt: 200.26 g/mol
InChI Key: DRKPCOCUGUKWOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07973051B2
Procedure details


The above prepared 5-ethynyl-4-phenyl-thiazol-2-ylamine (0.665 g, 3.321 mmol) was dissolved in 12 mL of ethyl acetate and hydrogenated over 0.330 g of Pd on charcoal (10%) at atmospheric pressure and ambient temperature over night. Filtration over a pad of Celite and evaporation off all solvents, followed by flash chromatography (SiO2, hexane/ethyl acetate=65/35), yielded 0.505 g of the title product as yellow viscous oil.



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[S:7][C:6]([NH2:8])=[N:5][C:4]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)#[CH:2]>C(OCC)(=O)C.[Pd]>[CH2:1]([C:3]1[S:7][C:6]([NH2:8])=[N:5][C:4]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.665 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#C)C1=C(N=C(S1)N)C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
0.33 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
over a pad of Celite and evaporation off all solvents
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1=C(N=C(S1)N)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.505 g | |
| YIELD: CALCULATEDPERCENTYIELD | 74.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
